molecular formula C8H7F4N B2745276 2-Fluoro-3-methyl-5-(trifluoromethyl)aniline CAS No. 1509586-85-9

2-Fluoro-3-methyl-5-(trifluoromethyl)aniline

Cat. No. B2745276
CAS RN: 1509586-85-9
M. Wt: 193.145
InChI Key: AKXPKODZTBOBSN-UHFFFAOYSA-N
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Description

“2-Fluoro-3-methyl-5-(trifluoromethyl)aniline” is a chemical compound with the CAS Number: 1509586-85-9 . It has a molecular weight of 193.14 . The compound is solid at room temperature .


Synthesis Analysis

The synthesis of “this compound” from 4-Fluoro-3-nitrobenzotrifluoride and Iron has been reported .


Molecular Structure Analysis

The molecular formula of “this compound” is C8H7F4N . The InChI code is 1S/C8H7F4N/c1-4-2-5(8(10,11)12)3-6(13)7(4)9/h2-3H,13H2,1H3 and the InChI key is AKXPKODZTBOBSN-UHFFFAOYSA-N .


Chemical Reactions Analysis

“this compound” may be used in chemical synthesis studies . For instance, 2-Methyl-3-(trifluoromethyl)aniline may be used in the synthesis of an analgesic compound, flunixin, via reaction with 2-chloronicotinate in ethylene glycol .


Physical And Chemical Properties Analysis

“this compound” is a solid at room temperature . It has a molecular weight of 193.14 . The compound has a density of 1.378 g/mL at 25 °C , a boiling point of 210°C , and a refractive index of 1.461 .

Scientific Research Applications

Monodentate Transient Directing Group in Organic Synthesis

2-Fluoro-5-(trifluoromethyl)aniline serves as an effective monodentate transient directing group (MonoTDG) to enable Ru(II)-catalyzed direct ortho-C(sp2)-H imidation of benzaldehydes, facilitating the synthesis of quinazoline and fused isoindolinone scaffolds with high efficiency and functional group tolerance. This application highlights its role in diversifying synthetic routes for complex organic molecules (Wu et al., 2021).

Metal Complex Synthesis and Characterization

The compound is integral to the synthesis of Cu(II) and Pd(II) complexes with F, CF3 bearing 3,5-di-tert-butylsalicylaldimines. These complexes, characterized for their structure and antiproliferative activity, showcase the compound's utility in creating materials with potential biomedical applications (Kasumov et al., 2016).

Sensor Development for Aromatic Amine and Acid Vapor

In sensor technology, derivatives of 2-Fluoro-3-methyl-5-(trifluoromethyl)aniline have been utilized in the development of nanofiber sensors for aromatic amine and volatile acid vapors. These sensors demonstrate high sensitivity and quick response times, indicating their potential for environmental and safety monitoring (Xue et al., 2017).

Palladium-Catalyzed Direct Dehydrogenative Cross-Coupling

The compound has also been used in palladium-catalyzed direct dehydrogenative cross-coupling reactions of benzaldehydes with arenes, leading to the synthesis of 9-fluorenones. This process exemplifies its applicability in facilitating novel cross-coupling reactions for the synthesis of valuable organic compounds (Wang et al., 2019).

Intermediate for Antitumor Agent Synthesis

Furthermore, it acts as a key intermediate in the synthesis of antitumor agents, demonstrating its critical role in pharmaceutical synthesis and development (Shijing, 2013).

Safety and Hazards

“2-Fluoro-3-methyl-5-(trifluoromethyl)aniline” is considered hazardous. It is harmful if swallowed, inhaled, or in contact with skin. It causes skin and eye irritation and may cause respiratory irritation .

properties

IUPAC Name

2-fluoro-3-methyl-5-(trifluoromethyl)aniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7F4N/c1-4-2-5(8(10,11)12)3-6(13)7(4)9/h2-3H,13H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKXPKODZTBOBSN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1F)N)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7F4N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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